molecular formula C12H24N4O B1423137 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide CAS No. 1306738-80-6

1'-Methyl-1,4'-bipiperidine-4-carbohydrazide

Cat. No. B1423137
CAS RN: 1306738-80-6
M. Wt: 240.35 g/mol
InChI Key: MFKZAZWAILGUQX-UHFFFAOYSA-N
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Description

“1’-Methyl-1,4’-bipiperidine-4-carbohydrazide” is a chemical compound with the molecular formula C12H24N4O . It is a derivative of bipiperidine, a class of organic compounds containing a piperidine ring .


Molecular Structure Analysis

The molecular structure of “1’-Methyl-1,4’-bipiperidine-4-carbohydrazide” consists of a bipiperidine core with a methyl group attached to one nitrogen atom and a carbohydrazide group attached to the other .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Hydrazones and Thiazolidine-4-ones : Research involving carbohydrazide derivatives, such as the synthesis of novel hydrazones from 6-Methylpyridine-3-carbohydrazide and their further conversion to thiazolidine-4-ones, highlights the chemical versatility of carbohydrazide compounds. These compounds' structures were confirmed through analytical and spectral data, indicating a methodological approach to synthesizing and studying new chemical entities with potential biological activities (Solankee, Patel, & Solankee, 2008).

  • Tyrosinase Inhibition : A study on the conformational analysis of bipiperidine-based inhibitors, including derivatives synthesized by condensing various acid chlorides with 1,4-bipiperidine, has shown potent inhibition of tyrosinase, a key enzyme involved in melanin production. This research suggests a potential application in designing future drugs for conditions related to melanin synthesis (Khan et al., 2005).

Medicinal Applications

  • Antimicrobial and Hypoglycemic Activities : Carbohydrazide derivatives have been evaluated for antimicrobial and hypoglycemic activities. For example, N-(1-adamantyl)carbothioamide derivatives exhibited potent antibacterial activity against various pathogenic bacteria and showed significant reduction in serum glucose levels in diabetic rats, indicating their potential as antimicrobial and hypoglycemic agents (Al-Abdullah et al., 2015).

  • Antiproliferative Activities : Bipiperidine conjugates have been employed as sugar surrogates in DNA-intercalating antiproliferative polyketides, such as daunorubicin and chartreusin, to improve water solubility and pharmacological properties. This research opens avenues for developing more effective cancer therapeutics (Ueberschaar et al., 2016).

Analytical Applications

  • Quantitative Determination in Biological Samples : The development of analytical methods for the determination of specific bipiperidine derivatives in biological samples underscores the importance of these compounds in pharmacokinetic and pharmacodynamic studies. Such methods facilitate the evaluation of the compounds' behavior in living organisms, supporting pre-clinical and clinical research (Yang et al., 2004).

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O/c1-15-6-4-11(5-7-15)16-8-2-10(3-9-16)12(17)14-13/h10-11H,2-9,13H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKZAZWAILGUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Methyl-1,4'-bipiperidine-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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